(S)-Methyl 3-amino-3-phenylpropanoate hydrochloride
(S)-Methyl 3-amino-3-phenylpropanoate hydrochloride
Brand Name:
Vulcanchem
CAS No.:
144494-72-4
VCID:
VC21157150
InChI:
InChI=1S/C10H13NO2.ClH/c1-13-10(12)7-9(11)8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H/t9-;/m0./s1
SMILES:
COC(=O)CC(C1=CC=CC=C1)N.Cl
Molecular Formula:
C10H14ClNO2
Molecular Weight:
215.67 g/mol
(S)-Methyl 3-amino-3-phenylpropanoate hydrochloride
CAS No.: 144494-72-4
Cat. No.: VC21157150
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144494-72-4 |
|---|---|
| Molecular Formula | C10H14ClNO2 |
| Molecular Weight | 215.67 g/mol |
| IUPAC Name | methyl (3S)-3-amino-3-phenylpropanoate;hydrochloride |
| Standard InChI | InChI=1S/C10H13NO2.ClH/c1-13-10(12)7-9(11)8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H/t9-;/m0./s1 |
| Standard InChI Key | GYKTZBZYSKZYDB-FVGYRXGTSA-N |
| Isomeric SMILES | COC(=O)C[C@@H](C1=CC=CC=C1)N.Cl |
| SMILES | COC(=O)CC(C1=CC=CC=C1)N.Cl |
| Canonical SMILES | COC(=O)CC(C1=CC=CC=C1)N.Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator